5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique molecular structure, which incorporates multiple heterocyclic components, making it a candidate for various biological applications, particularly in cancer therapy and kinase inhibition.
This compound is classified under the category of pyridine derivatives and belongs to a broader class of heterocyclic compounds. The molecular formula is , with a molecular weight of 378.27 g/mol . Its Chemical Abstracts Service (CAS) number is 1178884-45-1, which aids in its identification within chemical databases.
The synthesis of 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one typically involves several steps, including:
The structural representation of the compound features a bromine atom at the 5-position of the pyridine ring, a methyl group at the 1-position, and an amino group connecting to another pyridine ring substituted with a piperazine moiety. This arrangement allows for potential interactions with biological targets.
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one primarily involves its role as an inhibitor of specific kinases involved in cancer pathways.
The physical properties of 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one include:
Chemical properties include:
The primary applications of 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one are found in medicinal chemistry:
The synthesis of 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one (CAS: 1178884-45-1) relies on convergent strategies combining separately constructed heterocyclic units. The target molecule features two key subunits: a 5-bromo-1-methyl-2-oxopyridin-3-amine moiety and a 5-(4-methylpiperazin-1-yl)pyridin-2-amine fragment. Commercial availability of building blocks streamlines production, with 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1197333-44-0) serving as a critical intermediate for the piperazine-containing segment [7]. The core pyridin-2(1H)-one ring is typically derived from halogenated pyridone precursors through sequential functionalization. A documented route involves:
Table 1: Key Building Blocks for Scaffold Construction
Component | CAS Number | Molecular Formula | Role |
---|---|---|---|
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine | 1197333-44-0 | C₁₁H₁₈N₄ | Piperazine-pyridine donor |
5-Bromo-1-methylpyridin-2(1H)-one | 1178884-45-1* | C₆H₆BrNO | Brominated pyridone core |
Target compound | 1178884-45-1 | C₁₆H₂₀BrN₅O | Final product |
*Note: CAS 1178884-45-1 refers to both the intermediate and final compound in commercial databases [3]
Regioselective bromination at the C5 position of the pyridinone ring is critical for subsequent coupling reactions. Unsubstituted 1-methylpyridin-2(1H)-one undergoes electrophilic aromatic substitution predominantly at C5 due to the electron-donating effect of the adjacent nitrogen and the enolizable carbonyl. Optimization studies show that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C achieves >90% regioselectivity with minimal di-bromination [9]. The 5-bromo substituent subsequently facilitates C–N coupling via transition metal catalysis by activating the ring toward oxidative addition.
Piperazine introduction employs two principal strategies:
Table 2: Comparison of Piperazine Functionalization Methods
Method | Conditions | Yield (%) | Byproducts | Purity (%) |
---|---|---|---|---|
Nucleophilic displacement | Microwave, DMSO, 150°C, 30 min | 78 | Bis-alkylated species (15-20%) | 80-85 |
Reductive amination | NaBH(OAc)₃, DCE, rt, 12 h | 92 | <5% (reduction aldehydes) | >98 |
The final C–N bond formation between the bromopyridone and piperazinyl-pyridine units employs transition metal-catalyzed cross-coupling. Three catalytic systems demonstrate efficacy:
Palladium-Based Catalysis: Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos (2 mol% Pd) with Cs₂CO₃ base in toluene at 100°C achieves 85-92% yield. This system benefits from commercial catalyst availability but requires rigorous oxygen exclusion. The reaction mechanism involves oxidative addition of Pd⁰ into the C–Br bond, followed by coordination of the piperazinyl-pyridine amine and reductive elimination [5] [10].
Copper-Mediated Coupling: CuI/N,N'-dimethylethylenediamine (DMEDA) (20 mol%) with K₃PO₄ in dioxane at 110°C provides a lower-cost alternative (70-75% yield). Though operationally simpler, extended reaction times (24-48 h) and elevated temperatures increase degradation risks for heat-sensitive substrates [5].
Nickel Catalysis: Ni(COD)₂/dtbbpy (5 mol%) in THF at 80°C enables coupling under mild conditions (78% yield). This system exhibits superior functional group tolerance toward the pyridone carbonyl but suffers from catalyst instability during storage [5].
Microwave-assisted protocols reduce coupling times from hours to minutes: Pd-PEPPSI-IPr (1 mol%) in NMP at 150°C (300W, 10 min) delivers 94% yield with <0.5% homocoupling [10].
Solvent polarity dramatically influences coupling efficiency and impurity profiles. Polar aprotic solvents (DMF, NMP) accelerate oxidative addition but promote debromination side reactions. Mixed solvent systems resolve this conflict:
Table 3: Solvent Optimization for Pd-Catalyzed C–N Coupling
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities |
---|---|---|---|---|
Toluene | 100 | 12 | 85 | Dehalogenated pyridone (<3%) |
DMF | 120 | 6 | 88 | N-Demethylation (8%) |
DMF/H₂O (9:1) | 100 | 8 | 92 | Hydrolysis products (<2%) |
NMP | 150 (microwave) | 0.17 | 94 | None detected |
Reagent optimization focuses on base and catalyst selection:
Yield enhancement strategies include:
These optimizations collectively elevate isolated yields from initial 45-50% to >90% in current methodologies while maintaining >99% purity as confirmed by HPLC-UV at 254 nm [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2